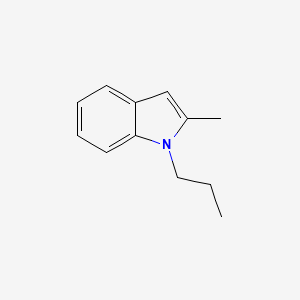

1-n-Propyl-2-methylindole

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C12H15N |

|---|---|

Molekulargewicht |

173.25 g/mol |

IUPAC-Name |

2-methyl-1-propylindole |

InChI |

InChI=1S/C12H15N/c1-3-8-13-10(2)9-11-6-4-5-7-12(11)13/h4-7,9H,3,8H2,1-2H3 |

InChI-Schlüssel |

CRIZIHFOTBNVSZ-UHFFFAOYSA-N |

Kanonische SMILES |

CCCN1C(=CC2=CC=CC=C21)C |

Herkunft des Produkts |

United States |

Advanced Spectroscopic and Structural Elucidation of 1 N Propyl 2 Methylindole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. For 1-n-Propyl-2-methylindole, ¹H and ¹³C NMR spectra provide definitive information on the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals for the aromatic protons of the indole (B1671886) ring, the methyl group at the C2 position, and the n-propyl group attached to the nitrogen atom. The aromatic protons typically appear in the downfield region (δ 7.0-7.6 ppm), with their specific chemical shifts and coupling patterns revealing their positions on the benzene (B151609) ring. The C2-methyl protons exhibit a singlet at approximately δ 2.4 ppm. The n-propyl group shows three distinct signals: a triplet for the terminal methyl group (CH₃), a sextet for the central methylene (B1212753) group (CH₂), and a triplet for the methylene group attached to the indole nitrogen (N-CH₂).

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the proton data, showing distinct resonances for each carbon atom. The indole ring carbons appear in the aromatic region (δ 100-140 ppm). The C2 carbon, being attached to both a nitrogen and a methyl group, shows a characteristic downfield shift. The chemical shifts of the n-propyl and C2-methyl carbons are found in the aliphatic region of the spectrum. While direct experimental spectra for this specific molecule are not widely published, data from analogous compounds like 1-methylindole (B147185) and 2-methylindole (B41428) allow for reliable prediction of the chemical shifts. nist.govchemicalbook.com

Interactive Data Table: Predicted NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

| Atom | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| H-3 | ~6.25 (s) | C-3: ~100.5 |

| H-4 | ~7.55 (d) | C-4: ~120.5 |

| H-5 | ~7.10 (t) | C-5: ~120.0 |

| H-6 | ~7.15 (t) | C-6: ~121.0 |

| H-7 | ~7.60 (d) | C-7: ~109.5 |

| C2-CH₃ | ~2.40 (s) | C2-C H₃: ~13.0 |

| N-CH₂- | ~4.00 (t) | N-C H₂-: ~46.0 |

| -CH₂-CH₃ | ~1.80 (sextet) | -C H₂-CH₃: ~24.0 |

| -CH₃ | ~0.95 (t) | -C H₃: ~11.5 |

| C-2 | - | C-2: ~137.0 |

| C-3a | - | C-3a: ~128.5 |

| C-7a | - | C-7a: ~136.0 |

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Vibrations and Bonding Characteristics

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The aliphatic C-H stretching vibrations from the n-propyl and methyl groups are observed in the 2850-2960 cm⁻¹ region. The indole ring C=C stretching vibrations typically result in strong bands in the 1450-1600 cm⁻¹ range. C-N stretching vibrations also contribute to the fingerprint region (1300-1400 cm⁻¹). The absence of an N-H stretching band (typically around 3400 cm⁻¹) confirms the N-substitution. researchgate.netresearchgate.netnih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information. The aromatic ring breathing modes of the indole nucleus are often strong and characteristic in the Raman spectrum, appearing around 750-1010 cm⁻¹. researchgate.net Vibrations of the alkyl substituents are also observable. The combination of FT-IR and Raman data allows for a comprehensive assignment of the fundamental vibrational modes of the molecule, aided by computational methods like Density Functional Theory (DFT). nih.gov

Interactive Data Table: Predicted Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) | Description |

| Aromatic C-H Stretch | FT-IR, Raman | 3050-3150 | Stretching of C-H bonds on the benzene ring |

| Aliphatic C-H Stretch | FT-IR, Raman | 2870-2960 | Asymmetric and symmetric stretching of CH₂, CH₃ groups |

| Aromatic C=C Stretch | FT-IR, Raman | 1450-1600 | In-plane stretching of carbon-carbon double bonds in the indole ring |

| C-H Bend | FT-IR, Raman | 1340-1470 | Bending (scissoring, wagging) of aliphatic C-H bonds |

| C-N Stretch | FT-IR | 1310-1360 | Stretching of the carbon-nitrogen bonds in the indole ring |

| Indole Ring Breathing | Raman | ~760, ~1010 | In-phase and out-of-phase breathing of the indole ring |

| C-H Out-of-Plane Bend | FT-IR | 740-760 | Bending of aromatic C-H bonds out of the ring plane |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Conjugation Patterns

UV-Vis Absorption Spectroscopy: The electronic absorption spectrum of indole and its derivatives is defined by transitions involving the π-electron system. This compound is expected to exhibit two primary absorption bands in the ultraviolet region, corresponding to the ¹Lₐ and ¹Lₑ transitions. nih.gov The ¹Lₑ band, typically appearing as a sharper peak around 280-290 nm, is less sensitive to substitution, while the broader ¹Lₐ band is found at shorter wavelengths (~260-270 nm). nist.gov Alkyl substitutions on the nitrogen and at the C2 position generally cause small bathochromic (red) shifts in these absorption maxima compared to the parent indole molecule. researchgate.net

Fluorescence Spectroscopy: Indole derivatives are well-known for their fluorescent properties. Upon excitation at its absorption maximum, this compound is expected to exhibit strong fluorescence. The emission maximum for N-alkylated indoles typically occurs in the range of 345-350 nm in non-polar solvents. nih.govnih.gov The large Stokes shift (the difference between the absorption and emission maxima) is characteristic of indoles and is sensitive to solvent polarity. nih.gov

Interactive Data Table: Predicted Electronic Spectroscopy Data for this compound

| Parameter | Technique | Predicted Value | Transition/Observation |

| Absorption Max (λₘₐₓ) | UV-Vis | ~288 nm | ¹Lₑ Transition |

| Absorption Max (λₘₐₓ) | UV-Vis | ~265 nm | ¹Lₐ Transition |

| Emission Max (λₑₘ) | Fluorescence | ~345 nm | Fluorescence Emission |

| Stokes Shift | UV-Vis/Fluorescence | ~57 nm | Energy loss between absorption and emission |

Mass Spectrometry for Fragmentation Pathways and Isotopic Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound (molar mass: 173.25 g/mol ), electron ionization (EI) mass spectrometry reveals a distinct fragmentation pattern that is crucial for its identification. nih.gov

The molecular ion peak (M⁺˙) is observed at m/z = 173. The fragmentation is dominated by cleavages within the N-propyl group. A prominent fragmentation pathway is the β-cleavage relative to the indole nitrogen, involving the loss of an ethyl radical (•CH₂CH₃, 29 Da). This results in a stable, resonance-delocalized cation at m/z = 144, which is often the base peak in the spectrum. Another characteristic fragmentation is the loss of a methyl radical (•CH₃, 15 Da), leading to a fragment at m/z = 158. These predictable fragmentation patterns provide unambiguous confirmation of the molecular structure. chemguide.co.uklibretexts.orglibretexts.org

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Predicted) | Ion Formula | Fragment Lost | Proposed Fragmentation Pathway |

| 173 | [C₁₂H₁₅N]⁺˙ | - | Molecular Ion (M⁺˙) |

| 144 | [C₁₀H₁₀N]⁺ | •C₂H₅ | β-cleavage of the n-propyl group (loss of ethyl radical) |

| 158 | [C₁₁H₁₂N]⁺ | •CH₃ | α-cleavage (loss of methyl radical from C2) or other rearrangements |

| 130 | [C₉H₈N]⁺ | •C₃H₅ | Cleavage leading to the 2-methylindole cation |

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound has not been reported in major databases, analysis of related indole structures allows for a detailed prediction of its solid-state architecture. mdpi.commdpi.comnih.gov

The indole ring system itself is expected to be essentially planar. The n-propyl group attached to the nitrogen atom would adopt a low-energy conformation, likely staggered, extending away from the indole plane. In the crystal lattice, molecules would likely pack in a way that maximizes van der Waals forces. A key potential interaction is π-π stacking between the electron-rich indole rings of adjacent molecules. The presence of the alkyl groups may influence the efficiency and geometry of this stacking. A complete analysis would provide precise unit cell dimensions and the space group, confirming the molecular arrangement and packing in the crystal. acs.org

Photoelectron Spectroscopy (UPS, XPS) for Electronic Structure and Surface Adsorption Studies

Photoelectron spectroscopy (PES) is a surface-sensitive technique that measures the kinetic energy of electrons ejected from a material upon irradiation, providing insight into its elemental composition and electronic state.

X-ray Photoelectron Spectroscopy (XPS): An XPS analysis of this compound would provide quantitative elemental information and identify the chemical states of the constituent atoms (carbon, nitrogen). High-resolution scans of the C 1s and N 1s core levels would yield distinct peaks. The C 1s spectrum would be a composite of signals from the aromatic carbons, the aliphatic carbons of the propyl and methyl groups, and the carbons directly bonded to the nitrogen, each having a slightly different binding energy. The N 1s spectrum would show a single peak characteristic of the pyrrolic nitrogen environment. acs.org

Ultraviolet Photoelectron Spectroscopy (UPS): UPS uses lower-energy UV photons to probe the valence electronic structure. The UPS spectrum of this compound would reveal the distribution of its molecular orbitals. researchgate.net The spectrum would show features corresponding to the ionization energies of the π-orbitals of the indole ring and the σ-orbitals associated with the alkyl framework. This data is valuable for understanding the molecule's electronic properties and for comparison with theoretical calculations of its electronic structure. researchgate.netnih.govacs.org

Chemical Reactivity and Transformation Studies of 1 N Propyl 2 Methylindole

Electrophilic Aromatic Substitution (EAS) Patterns and Regioselectivity

The indole (B1671886) ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (EAS). wikipedia.org The substitution pattern of 1-n-Propyl-2-methylindole is primarily governed by the inherent electronic properties of the indole nucleus and the directing effects of the N-propyl and C2-methyl groups.

The pyrrole (B145914) moiety of the indole ring is more activated towards electrophiles than the benzene (B151609) ring. Theoretical and experimental studies consistently show that the C3 position is the most nucleophilic and thus the preferred site for electrophilic attack. nih.govbeilstein-journals.org The N-propyl group, being an electron-donating group (EDG) through induction, further increases the electron density of the ring, enhancing its reactivity towards electrophiles. youtube.com The C2-methyl group also contributes to this activation.

Consequently, electrophilic substitution on this compound occurs almost exclusively at the C3 position. If the C3 position is blocked, substitution may occur at other positions, but this is far less common. Common EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com For instance, nitration using reagents like acetyl nitrate (B79036) typically yields the 3-nitro derivative in high regioselectivity. researchgate.net

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction Type | Electrophile (Reagent) | Major Product | Regioselectivity |

| Nitration | NO₂⁺ (HNO₃/H₂SO₄ or Acetyl Nitrate) | 1-n-Propyl-2-methyl-3-nitroindole | High (C3) |

| Halogenation | Br⁺ (NBS), Cl⁺ (NCS) | 1-n-Propyl-2-methyl-3-bromoindole | High (C3) |

| Friedel-Crafts Acylation | RCO⁺ (RCOCl/AlCl₃) | 3-Acyl-1-n-propyl-2-methylindole | High (C3) |

| Vilsmeier-Haack | Chloroiminium ion (DMF/POCl₃) | This compound-3-carbaldehyde | High (C3) |

Note: This table represents expected outcomes based on the general reactivity of N-alkyl-2-methylindoles.

Nucleophilic Reactivity and Addition Reactions

The electron-rich nature of the indole ring makes it generally unreactive towards nucleophiles. However, specific sites in this compound can exhibit nucleophilic character or be activated for nucleophilic attack.

The most significant nucleophilic reactivity arises from the C3 position, which can attack various electrophiles. nih.govuni-muenchen.de This is the basis for the EAS reactions discussed previously. Additionally, the 2-methyl group can be deprotonated under strong basic conditions (e.g., organolithium reagents like BuLi) to form a C,N-dianion. This carbanion is a potent nucleophile and can react with a range of electrophiles, such as alkyl halides or carbonyl compounds, providing a method for functionalizing the 2-methyl side chain.

Another form of nucleophilic reactivity is the Michael addition, where the indole, acting as a nucleophile from its C3 position, adds to α,β-unsaturated carbonyl compounds. This reaction is often catalyzed by acids.

Oxidative Transformations and Reaction Mechanisms

The oxidation of N-alkyl-2-methylindoles can lead to a variety of products, depending on the oxidant and reaction conditions. The electron-rich pyrrole ring is the primary site of oxidative transformation.

Oxidation with reagents like dimethyldioxirane (B1199080) (DMD) can lead to the formation of indoxyls (3-oxoindolines) or more complex dimeric structures like bisindoxyls. researchgate.net The specific outcome is influenced by the nature of the N-substituent. For N-alkyl derivatives such as this compound, oxidation can yield 2,3'-bisindolin-3-ones or dispiro[indole-2,2'-furan-5',2''-indole]diones. researchgate.net

Copper-catalyzed oxidation in the presence of acyl nitroso reagents provides a method for the selective oxidation of C2-alkyl-substituted indoles to 3-oxindoles. nih.gov The mechanism is proposed to involve the formation of a nitroso intermediate which then facilitates the oxygenation at the C3 position. nih.gov Photosensitized oxygenation can result in oxidative cleavage of the 2,3-double bond, leading to the formation of o-aminoacetophenone derivatives. researchgate.net

Table 2: Products of Oxidative Transformations of N-Alkyl-2-methylindoles

| Oxidizing Agent/System | Major Product Type(s) |

| Dimethyldioxirane (DMD) | Indoxyls, Bisindoxyls, Spiro-furan-diones researchgate.net |

| Singlet Oxygen (O₂, light, sensitizer) | 2,3-bond cleavage products researchgate.net |

| Cu(I)/Acyl Nitroso Reagents | 3-Oxindoles nih.gov |

| Davis Oxaziridine | 2,2-Disubstituted indoxyls bohrium.com |

Reductive Reactions and Hydrogenation Studies

Reduction of the indole ring system typically involves the hydrogenation of the pyrrole double bond, yielding an indoline (B122111) derivative. This transformation requires catalytic hydrogenation under pressure.

Catalysts such as platinum, palladium, or rhodium on a carbon support are commonly used. The reduction of this compound would yield 1-n-Propyl-2-methylindoline. The conditions for this reaction, including temperature, pressure, and choice of catalyst, can be optimized to achieve high yields.

Alternatively, if the indole ring is substituted with an acyl group, reductive deoxygenation can be performed. For example, a 3-acyl-1-n-propyl-2-methylindole could be reduced to 3-alkyl-1-n-propyl-2-methylindole using reagents like sodium borohydride (B1222165) in trifluoroacetic acid or a borane-tert-butylamine complex. researchgate.net This two-step sequence of acylation followed by reduction is a common strategy for the synthesis of alkyl-substituted indoles. researchgate.net

Transition Metal-Mediated Reactions and Catalytic Cycles

Transition metal catalysis offers powerful tools for the functionalization of indoles, enabling the formation of carbon-carbon and carbon-heteroatom bonds that are otherwise difficult to achieve. mdpi.com While the indole C3 position is nucleophilic, transition metal catalysis can activate other positions for coupling reactions.

For this compound to participate in cross-coupling reactions like Suzuki, Heck, or Sonogashira, it must first be functionalized with a halide (e.g., at the C3, C4, or C5 position). The resulting haloindole can then undergo a catalytic cycle, typically involving a palladium catalyst. The general cycle consists of three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the indole.

Transmetalation (for Suzuki) or Alkene/Alkyne Insertion (for Heck/Sonogashira): The organometallic coupling partner transfers its organic group to the palladium center, or the unsaturated partner inserts into the palladium-carbon bond.

Reductive Elimination: The two organic fragments are coupled, forming the final product and regenerating the palladium(0) catalyst. mdpi.com

Direct C-H activation is a more advanced strategy where a transition metal catalyst activates a C-H bond directly, bypassing the need for pre-functionalization with a halide. This can allow for the selective functionalization of various positions on the indole ring.

Rearrangement Reactions and Intramolecular Cyclization Pathways

N-alkylindoles can undergo various rearrangement and cyclization reactions, particularly when appropriately functionalized. For this compound, intramolecular cyclization would require the introduction of a reactive group on the n-propyl chain.

For example, if the terminal carbon of the n-propyl group were functionalized to an electrophilic center (e.g., an aldehyde or alkyl halide), an intramolecular electrophilic substitution could occur. The indole C3-position could act as the nucleophile, attacking the electrophilic side chain. However, due to the short three-carbon chain, cyclization onto the C3-position would form a strained four-membered ring, which is generally unfavorable. Cyclization onto the C4 position of the benzene ring is more plausible, which would lead to a six-membered ring fused to the indole system. This type of intramolecular Friedel-Crafts reaction is a common strategy for building polycyclic indole alkaloids.

Rearrangement reactions are less common for a simple structure like this compound. However, under certain conditions, such as strong acid or high temperatures, alkyl shifts or other skeletal rearrangements could potentially occur, although these are not typically observed under standard synthetic transformations. youtube.com

Theoretical and Computational Investigations of 1 N Propyl 2 Methylindole

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods) for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation (or a simplified form of it) for a given arrangement of atoms. libretexts.org These calculations can determine the optimal molecular geometry, corresponding to the minimum energy state on the potential energy surface, and provide a detailed picture of the electron distribution within the molecule. libretexts.org

Ab initio methods , such as Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data. researchgate.net They provide a rigorous way to study molecular systems. rsc.orgresearchgate.net

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method that determines the electronic structure of a molecule by modeling its electron density. mdpi.comresearchgate.net DFT calculations, often using hybrid functionals like B3LYP, offer a balance between computational cost and accuracy, making them suitable for a wide range of molecular systems. researchgate.netnih.gov

For 1-n-propyl-2-methylindole, these calculations would typically start with an initial guess of the molecular geometry, which is then optimized to find the lowest energy structure. The output includes precise bond lengths, bond angles, and dihedral angles, defining the three-dimensional shape of the molecule. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. irjweb.comossila.com

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap (ΔE). wikipedia.org This energy gap is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.commdpi.com

A large HOMO-LUMO gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.commdpi.com

A small HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited. wikipedia.orgmdpi.com

The energies of these orbitals are used to calculate various global reactivity descriptors, which quantify the molecule's chemical behavior. irjweb.com

| Parameter | Symbol | Formula | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | - | Related to ionization potential; electron-donating ability. ossila.commdpi.com |

| LUMO Energy | ELUMO | - | Related to electron affinity; electron-accepting ability. ossila.commdpi.com |

| Energy Gap | ΔE | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. wikipedia.org |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. irjweb.com |

| Chemical Softness | S | 1 / η | Reciprocal of hardness; indicates higher reactivity. irjweb.com |

| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | Measures the power of an atom/group to attract electrons. irjweb.com |

| Electrophilicity Index | ω | χ2 / (2η) | Measures the propensity to accept electrons. irjweb.com |

This table presents theoretical parameters derived from HOMO and LUMO energies. The actual values for this compound would be determined via specific DFT calculations.

A significant application of quantum chemical calculations is the prediction of spectroscopic properties. By calculating vibrational frequencies, it is possible to simulate the infrared (IR) spectrum of this compound. These predicted spectra can be compared with experimental data obtained from techniques like Fourier-transform infrared (FTIR) spectroscopy to validate the computational model and aid in the assignment of spectral bands. scispace.com

Similarly, nuclear magnetic resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) can be calculated and compared with experimental NMR spectra. This comparison helps in confirming the molecular structure and understanding how the electronic environment varies across the molecule. The accuracy of these predictions provides confidence in the computed molecular geometry and electronic structure. scispace.com

The structure of this compound is not rigid due to the presence of the n-propyl group. Rotation around the single bonds (C-C and N-C) of this alkyl chain gives rise to different spatial arrangements known as conformers. nih.govwikipedia.org A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a molecule as a function of its geometry. libretexts.orgwikipedia.org

By systematically changing specific dihedral angles of the n-propyl group and calculating the energy at each point, a PES map can be generated. libretexts.orglibretexts.org This map reveals the locations of energy minima, which correspond to stable conformers, and saddle points, which represent the transition states between these conformers. libretexts.orgwikipedia.org For the n-propyl group, key conformers such as anti (trans) and gauche are typically identified. nih.gov Computational studies on similar molecules like n-propanethiol have shown that different conformers can have small energy differences, and their relative populations can be predicted based on these energy calculations. nih.gov This analysis is crucial for understanding the molecule's preferred shapes and the energy barriers to conformational change. mdpi.com

Molecular Dynamics Simulations for Conformational Space and Flexibility

While quantum chemical calculations describe static molecular structures, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. mdpi.com MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. nih.gov This approach provides a dynamic picture of the molecule's conformational flexibility. researchgate.net

For this compound, an MD simulation would typically place the molecule in a simulated environment, such as a box of solvent molecules (e.g., water), to mimic solution-phase conditions. nih.govbohrium.com The simulation would then track the positions and velocities of all atoms over a period of time, revealing how the molecule moves, vibrates, and changes its shape. nih.gov This is particularly useful for exploring the full conformational space available to the flexible n-propyl side chain and understanding how its movement is influenced by interactions with its environment. nih.govbohrium.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions. rsc.org By mapping the potential energy surface connecting reactants to products, chemists can identify the most likely reaction pathway. mdpi.com This involves locating the transition state (the highest energy point along the reaction coordinate) and calculating the activation energy, which is the energy barrier that must be overcome for the reaction to occur. mdpi.commdpi.com

For this compound, computational methods could be used to study various reactions, such as electrophilic substitution on the indole (B1671886) ring. DFT calculations can model the approach of a reagent, the formation of intermediates (like a sigma complex), and the structure of the transition state. mdpi.com This allows for the determination of whether a reaction proceeds through a one-step or multi-step mechanism and helps explain the regioselectivity (i.e., why the reaction occurs at a specific position on the molecule). mdpi.com Such studies provide a detailed, step-by-step view of the chemical transformation that is often difficult to obtain through experimental means alone. rsc.org

Prediction of Structure-Reactivity and Structure-Property Relationships (Non-Biological Focus)

Computational chemistry allows for the prediction of relationships between a molecule's structure and its chemical reactivity or physical properties, separate from any biological context. By analyzing the outputs of quantum chemical calculations, it is possible to establish Structure-Reactivity Relationships (SRR) and Structure-Property Relationships (SPR). semanticscholar.org

For instance, the calculated molecular electrostatic potential (MEP) map illustrates the charge distribution across the molecule. researchgate.net Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.netnih.gov For this compound, the MEP would highlight the reactive sites on the indole ring system.

Applications of 1 N Propyl 2 Methylindole and Its Derivatives in Academic Organic Synthesis and Materials Science

Role as a Synthetic Building Block for Complex Heterocyclic Architectures

The 1-n-propyl-2-methylindole framework is an important starting point for the synthesis of more complex, polycyclic heterocyclic systems. The inherent reactivity of the indole (B1671886) ring, modified by the N-propyl and C2-methyl groups, allows it to participate in a variety of annulation and cycloaddition reactions. Since the C2 position is substituted, reactions that would typically occur at this site are blocked, thereby directing functionalization to other positions, primarily the C3 position and the benzene (B151609) portion of the molecule.

Research has demonstrated that 2,3-disubstituted indoles are key intermediates in the creation of elaborate molecular architectures. researchgate.netresearchgate.netelsevierpure.comacs.org Palladium-catalyzed processes, such as the Cacchi reaction and the annulation of internal alkynes, are powerful methods for constructing molecules from 2-iodoaniline (B362364) derivatives, yielding 2,3-disubstituted indoles. researchgate.netacs.org These products can then undergo further transformations. For instance, radical cyclization of precursors like o-alkenylthioanilides represents another effective strategy to furnish 2,3-disubstituted indoles. elsevierpure.com

Furthermore, methodologies have been developed for the C6 functionalization of 2,3-disubstituted indoles. rsc.org One such method involves a Brønsted acid-catalyzed reaction with 2,2-diarylacetonitriles, leading to the efficient construction of cyano-substituted all-carbon quaternary centers at the C6 position. rsc.org These examples underscore the utility of the substituted indole core, as present in this compound, as a foundational building block for accessing diverse and complex heterocyclic compounds.

Precursors in Novel Organic Methodological Transformations

The this compound molecule is an ideal substrate for investigating and developing novel organic transformations. The development of C–H activation and coupling reactions is a major focus in modern organic synthesis, and indole derivatives are often used as model substrates. Ruthenium-catalyzed C-H activation, for example, has become a significant tool for the site-specific modification of indole scaffolds. researchgate.net

Catalytic methods for the direct synthesis of substituted indoles from simpler precursors, such as the dehydrative C-H coupling of arylamines with diols catalyzed by ruthenium-hydride complexes, highlight the ongoing innovation in this field. acs.orgnih.gov While these methods build the indole ring itself, the resulting substituted products are then available for subsequent transformations. The presence of the N-propyl group in this compound makes it a tertiary amine derivative, which can influence its stability and reactivity in such catalytic cycles compared to N-H indoles. mdpi.com The strategic functionalization of the indole core, driven by the development of new catalytic systems, allows for the creation of a wide array of derivatives from a common precursor like this compound.

Development of Advanced Catalytic Systems (e.g., as Ligands)

In the field of homogeneous catalysis, the design of ligands is crucial for controlling the activity and selectivity of metal catalysts. Nitrogen-containing heterocyclic compounds are frequently incorporated into ligand structures. The indole nucleus has been explored as a component in advanced ligand designs for transition metal complexes.

Recent research has focused on the synthesis of indole-functionalized mesoionic 1,2,3-triazolylidene ligands. bohrium.comresearchgate.net These indole-derived ligands have been successfully used to prepare gold(I), palladium(II), rhodium(I), and iridium(III) complexes. bohrium.comresearchgate.net The resulting metal complexes have demonstrated notable catalytic performance in specific organic transformations. For example, gold complexes with these ligands act as effective precatalysts in the hydrohydrazination of terminal alkynes, while an iridium complex has shown good catalytic activity in transfer hydrogenation reactions. bohrium.comresearchgate.net Although these studies did not specifically use this compound as the starting material, they establish a clear precedent for using the indole scaffold to create sophisticated ligands. The this compound molecule represents a readily available precursor for developing a new class of such indole-based ligands, where the electronic and steric properties can be tuned by the substituents on the indole ring.

Emerging Applications in Advanced Materials Science Research

The unique electronic and physical properties of the indole ring system make it an attractive component for the design of novel organic materials with applications in electronics and energy storage.

Organic semiconductors are the basis for next-generation technologies such as flexible displays, printed electronic circuits, and low-cost solar cells. sigmaaldrich.com The development of new organic materials with tailored optoelectronic properties is essential for advancing this field. Indole derivatives are promising candidates for these applications due to their electron-rich nature and tunable electronic structure.

Research into indole-substituted materials has yielded promising results. For example, a novel indole-substituted nickel dithiolene complex has been synthesized and characterized. researchgate.net This material was found to exhibit ambipolar charge transport behavior, meaning it can transport both positive (holes) and negative (electrons) charges, which is a desirable property for many electronic devices. Thin films of the material were successfully incorporated into field-effect transistors (FETs) and bulk heterojunction photovoltaic devices. researchgate.net In the photovoltaic application, the complex acted as both an electron acceptor and a near-infrared (NIR) sensitizer, contributing to photocurrent generation by extending light absorption into the NIR region. researchgate.net This work demonstrates the potential of incorporating indole moieties, such as this compound, into larger molecular systems to create functional materials for organic electronics and optoelectronics.

Liquid Organic Hydrogen Carriers (LOHCs) are considered a highly promising technology for the safe and dense storage and transport of hydrogen. The concept involves the catalytic hydrogenation of an unsaturated organic liquid (the "hydrogen-lean" form) for storage, and its subsequent dehydrogenation to release high-purity hydrogen on demand. N-heterocyclic compounds are of particular interest as LOHCs because they often exhibit favorable thermodynamic properties. mdpi.com

Indole derivatives, including 1-methylindole (B147185) and 2-methylindole (B41428), have been identified as promising LOHC candidates. mdpi.comresearchgate.net These compounds can be reversibly hydrogenated to their perhydro- forms (e.g., octahydroindoles), offering good hydrogen storage capacities. For instance, 2-methylindole has a theoretical hydrogen storage capacity of 5.76 wt%. researchgate.net The N-propyl substitution in this compound is analogous to the N-methyl and N-ethyl groups in other indole-based LOHCs that have been studied, suggesting it would possess similar beneficial properties, such as remaining liquid in both its hydrogenated and dehydrogenated states. mdpi.commdpi.com

Studies on these analogous systems provide detailed insights into the catalytic requirements. The hydrogenation is typically achieved using a ruthenium-based catalyst, while dehydrogenation is effectively catalyzed by palladium. mdpi.comresearchgate.net Thermodynamic analyses show that the methylation of the indole ring influences the enthalpy of the reaction, which is a critical parameter for the energy efficiency of the hydrogen release step. mdpi.comnih.gov The stability of N-substituted indoles, which are tertiary amines, is also considered an advantage for the durability and recyclability of the LOHC system. mdpi.comhbku.edu.qa

| LOHC Compound | Process | Catalyst | Temperature (°C) | Pressure | Reference |

|---|---|---|---|---|---|

| 1-Methylindole | Dehydrogenation | 5 wt% Pd/Al₂O₃ | 160–190 | Atmospheric | mdpi.com |

| 2-Methylindole | Hydrogenation | 5 wt% Ru/Al₂O₃ | 120–170 | 7 MPa | researchgate.net |

| Dehydrogenation | 5 wt% Pd/Al₂O₃ | 160–200 | Atmospheric | researchgate.net | |

| N-Ethylindole | Hydrogenation | Ru/Al₂O₃ | 190 | Not Specified | mdpi.com |

| Dehydrogenation | 5 wt% Pd/Al₂O₃ | 160–190 | Atmospheric | mdpi.com |

Conclusion and Future Research Directions

Summary of Current Research Landscape

The indole (B1671886) nucleus is a cornerstone in heterocyclic chemistry, recognized as a "privileged scaffold" due to its prevalence in natural products, pharmaceuticals, and functional materials. orgsyn.org The body of research on indole derivatives is vast, with extensive exploration into their synthesis and functionalization. rsc.org However, the research landscape is characterized by broad studies of compound libraries, often aimed at drug discovery or materials science screening, rather than in-depth investigations of individual analogues.

Within this context, 1-n-Propyl-2-methylindole is a representative example of a simple substituted indole that, while cataloged and commercially available, remains largely uncharacterized in dedicated scientific literature. Its fundamental properties are noted in chemical databases, but a thorough understanding of its specific reactivity, advanced properties, and potential applications is lacking. nih.gov Current knowledge relies heavily on extrapolation from studies on closely related compounds such as 1-methylindole (B147185), 2-methylindole (B41428), or other 1,2-disubstituted indoles. orgsyn.orgresearchgate.netorgsyn.org The field's focus has generally been on developing novel synthetic methods for classes of indoles or exploring the biological activities of more complex structures, leaving simpler building blocks like this compound scientifically underexplored.

Unexplored Avenues in Synthesis and Reactivity

While the synthesis of this compound can be inferred from classical methods, significant opportunities exist for the exploration of modern synthetic protocols and a detailed investigation of its reactivity profile.

Synthesis: The most straightforward synthesis involves the N-alkylation of 2-methylindole with a propyl halide, typically using a base like sodium amide or sodium hydride in an appropriate solvent. orgsyn.org However, future research could focus on more efficient, sustainable, and scalable methods. Unexplored avenues include:

One-Pot Multicomponent Reactions: Developing a one-pot, three-component reaction using an appropriate aniline, a ketone (like acetone), and a propyl halide could offer a highly efficient route that avoids the isolation of intermediates. orgsyn.org

Modern Catalytic Methods: The application of copper- or palladium-catalyzed domino processes, which have been successful for other 1,2-disubstituted indoles, could provide alternative and potentially higher-yielding pathways. nih.gov For instance, a Cu(II)-catalyzed domino coupling/cyclization of a 2-alkynylaniline with a propyl boronic acid derivative could be investigated. nih.gov

Transition-Metal-Free Approaches: Given the growing interest in green chemistry, exploring transition-metal-free cyclization reactions could yield a more environmentally benign synthesis. researchgate.net

Reactivity: The reactivity of the indole core is dominated by electrophilic substitution, which typically occurs at the electron-rich C3 position. For this compound, the C3 position is unsubstituted and thus the primary site for reaction. However, the specific influence of the N-propyl and C2-methyl groups on this reactivity is not well-documented. Future studies should systematically investigate:

Regioselectivity of Electrophilic Substitution: While C3 is the expected site, quantitative studies on reactions like Vilsmeier-Haack formylation, Friedel-Crafts acylation, and nitration are needed to confirm this and to determine if other positions on the benzene (B151609) ring become activated. acs.org

Lithiation and Metalation: The effect of the N-propyl group on the kinetics and thermodynamics of C3-lithiation, followed by quenching with various electrophiles, remains an open question. Studies on 1,3-disubstituted indoles have shown that solvent and substituents play a crucial role in the structure of the resulting indolyl lithium complexes, an area ripe for exploration with this compound. acs.org

Oxidative Reactions: The C2-C3 double bond in electron-rich indoles is susceptible to oxidation. Investigating the reaction of this compound with various oxidants could lead to valuable synthetic intermediates like 2-acyl-N-propylanilines via Witkop-style oxidative cleavage. acs.org

Advanced Characterization Needs and Computational Predictions

A complete understanding of this compound requires a move beyond basic identification to a full suite of advanced analytical and computational analyses.

Advanced Characterization: While basic spectral data for this compound are available in commercial and public databases, a comprehensive and peer-reviewed characterization is needed. nih.gov This would provide a definitive reference for future studies. Necessary work includes:

Complete NMR Analysis: Full assignment of all proton and carbon signals using 2D NMR techniques such as COSY, HSQC, and HMBC.

Mass Spectrometry: Detailed high-resolution mass spectrometry (HRMS) to confirm its exact mass and fragmentation studies to understand its behavior under ionization, similar to work done on other methylindoles. nih.gov

Crystallographic Data: If a suitable crystal can be grown, single-crystal X-ray diffraction would provide unambiguous structural confirmation and precise data on bond lengths, bond angles, and intermolecular packing forces.

Computational Predictions: Computational chemistry offers a powerful tool to predict and rationalize the properties and reactivity of molecules. For this compound, future research should include:

Density Functional Theory (DFT) Calculations: To model its electronic structure, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential surface. This can provide insights into its kinetic and thermodynamic reactivity, such as predicting the most likely sites for electrophilic attack. rsc.org

Reaction Pathway Modeling: Computational studies can be used to model the transition states and intermediates of potential reactions, helping to explain experimentally observed regioselectivity or to predict the feasibility of unexplored synthetic routes. nih.gov

Spectroscopic Prediction: Calculating theoretical NMR and IR spectra can aid in the interpretation of experimental data and confirm structural assignments.

Below is a table of computed properties for this compound sourced from public databases.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅N | PubChem nih.gov |

| Molecular Weight | 173.25 g/mol | PubChem nih.gov |

| Monoisotopic Mass | 173.120449483 Da | PubChem nih.gov |

| XLogP3 | 3.6 | PubChem nih.gov |

| Topological Polar Surface Area | 4.9 Ų | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |

| Rotatable Bond Count | 2 | PubChem nih.gov |

Emerging Roles in Interdisciplinary Chemical Research

The true potential of this compound likely lies in its application within broader, interdisciplinary fields, leveraging the well-established utility of the indole scaffold.

Medicinal Chemistry and Drug Discovery: The indole ring is a key component in numerous approved drugs and biologically active compounds. nih.gov Substituted indoles are known to possess a wide range of activities, including anticancer, antimicrobial, and anti-inflammatory properties. chemicalbook.com

Screening Libraries: this compound is an ideal candidate for inclusion in screening libraries targeting various biological receptors and enzymes. The specific combination of a C2-methyl group and an N-propyl group provides a unique lipophilic and steric profile that could lead to novel structure-activity relationships (SAR) when compared to more commonly studied N-methyl or N-H analogues.

Synthetic Building Block: It can serve as a valuable starting material for the synthesis of more complex, potentially bioactive molecules. The C3 position offers a handle for further functionalization to build out structures for targeted therapeutic applications.

Materials Science: Indole derivatives are increasingly being explored for applications in materials science, particularly in the field of organic electronics. nih.gov

Organic Semiconductors: The electron-rich nature of the indole ring makes it a suitable component for organic semiconductors. This compound could be investigated as a building block for hole-transporting materials in devices like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The alkyl substituents can enhance solubility in organic solvents, a crucial property for solution-based processing of thin films.

Polymer Chemistry: It could be functionalized and used as a monomer for the synthesis of novel conductive polymers. Polymerization through the benzene ring or via functional handles introduced at the C3 position could lead to materials with interesting electronic and optical properties.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 1-n-Propyl-2-methylindole, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves alkylation of 2-methylindole using n-propyl halides or via Friedel-Crafts alkylation. Optimization may include varying solvents (e.g., DMF or THF), catalysts (e.g., Lewis acids like AlCl₃), and temperature (80–120°C). Monitor reaction progress via TLC or GC-MS. Purification methods such as column chromatography (silica gel, hexane/ethyl acetate) or recrystallization should be employed to isolate the product .

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substitution patterns (e.g., propyl chain at position 1 and methyl at position 2). Mass spectrometry (MS) provides molecular ion peaks (expected m/z for C₁₂H₁₅N: 173.24). Compare spectral data with computational predictions (e.g., DFT simulations) or reference compounds .

Advanced Research Questions

Q. What strategies resolve contradictions in pharmacological activity data for this compound derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from assay conditions (e.g., pH, solvent compatibility). Conduct dose-response studies, use standardized cell lines, and validate via orthogonal assays (e.g., MIC for antimicrobials, enzyme inhibition assays). Statistical tools like ANOVA or regression analysis can identify confounding variables .

Q. How can computational modeling predict the binding affinity of this compound to biological targets?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., cytochrome P450 or kinase enzymes). Validate predictions with molecular dynamics simulations (GROMACS) to assess stability of ligand-receptor complexes. Compare results with experimental IC₅₀ values from enzyme inhibition assays .

Q. What experimental designs minimize side reactions during the synthesis of this compound derivatives?

- Methodological Answer : Use blocking groups (e.g., Boc protection) for reactive indole positions. Design fractional factorial experiments to test variables (temperature, catalyst loading) and identify interactions. Analyze byproducts via LC-MS and adjust stoichiometry or solvent polarity to suppress undesired pathways .

Q. How do substituent effects influence the electronic properties of this compound?

- Methodological Answer : Perform Hammett analysis by synthesizing analogs with electron-donating/withdrawing groups. Use cyclic voltammetry to measure redox potentials and correlate with DFT-calculated HOMO/LUMO energies. UV-Vis spectroscopy can assess π→π* transitions, while X-ray crystallography reveals structural distortions .

Data Analysis and Interpretation

Q. How should researchers address inconsistencies in NMR data for this compound derivatives?

- Methodological Answer : Verify sample purity via HPLC. Assign overlapping peaks using 2D NMR (COSY, HSQC) or spiking with authentic standards. If tautomerism is suspected (e.g., keto-enol forms), conduct variable-temperature NMR or deuterium exchange experiments .

Q. What statistical approaches are suitable for analyzing dose-response relationships in toxicity studies?

- Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Calculate LD₅₀/EC₅₀ values with 95% confidence intervals. Use tools like GraphPad Prism to assess goodness-of-fit (R², residual plots) and compare curves via extra sum-of-squares F-test .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.